Home > Products > Building Blocks P803 > 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid
3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid - 1008675-44-2

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid

Catalog Number: EVT-3053574
CAS Number: 1008675-44-2
Molecular Formula: C12H13N3O3
Molecular Weight: 247.254
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Fluoro-3-(2-chlorophenyl)quinazolin-4-ones with Two-Atom Tethers

Compound Description: This series of compounds shares the core structure of a 6-fluoro-3-(2-chlorophenyl)quinazolin-4-one with varying two-atom tethers attached to the C-2 position. These modifications were designed to explore the structure-activity relationship (SAR) for AMPA receptor inhibition. The potency of these compounds ranged from 11 nM to over 10 μM, with alterations in the positioning of the 2-fluorophenyl group influencing their activity [].

(E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b)

Compound Description: This compound, designated as 4b, exhibits potent and selective inhibitory activity against histone deacetylase 6 (HDAC6) with an IC50 value of 8 nM []. It demonstrates neuroprotective effects, promoting neurite outgrowth and enhancing synaptic activity in neuronal cells. Additionally, 4b displays anti-amyloidogenic properties by reducing zinc-mediated β-amyloid aggregation [].

N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f)

Compound Description: This compound, identified as 3f, exhibits high selectivity for HDAC6 inhibition (IC50 = 29 nM) and demonstrates favorable pharmacological properties []. It effectively improves learning and memory in mice models with β-amyloid-induced hippocampal lesions, highlighting its potential as a therapeutic agent for Alzheimer's disease [].

Overview

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid is a synthetic organic compound with the molecular formula C12_{12}H13_{13}N3_3O3_3 and a molecular weight of 247.25 g/mol. This compound is characterized by the presence of a quinazoline moiety, which is known for its diverse biological activities, making it of significant interest in medicinal chemistry and biological research. It serves as a building block for more complex molecules and has potential applications in drug development and material science .

Source

This compound can be synthesized through various chemical methods, primarily involving the formation of the quinazoline ring and subsequent modifications to introduce the hydroxy and butanoic acid functionalities .

Classification

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid belongs to the class of amino acid derivatives and quinazoline compounds. It is studied for its potential therapeutic effects, including antimicrobial and anticancer properties .

Synthesis Analysis

Methods

The synthesis of 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid typically involves several key steps:

  1. Formation of the Quinazoline Ring: This can be achieved through cyclization reactions involving anthranilic acid derivatives with formamide or other suitable reagents.
  2. Attachment of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the quinazoline derivative.
  3. Incorporation of the Butanoic Acid Backbone: This moiety is added through esterification or amidation reactions, followed by hydrolysis to yield the final product .

Technical Details

The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane at elevated temperatures to facilitate the desired transformations. Optimization of reaction parameters is crucial for achieving high yields and purity .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C12_{12}H13_{13}N3_3O3_3
  • Molecular Weight: 247.25 g/mol
  • Functional Groups: Hydroxyl, Amino, Carboxylic Acid .
Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid can undergo various chemical reactions:

  1. Oxidation: The hydroxy group can be oxidized to form ketones or carboxylic acids.
  2. Reduction: The quinazoline ring may be reduced to yield dihydroquinazoline derivatives.
  3. Substitution: The amino group participates in nucleophilic substitution reactions, allowing for the formation of various derivatives .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Nucleophiles: Amines or alkoxides for substitution reactions .

Major Products Formed

The major products from these reactions include:

  • Oxidation Products: Ketones or carboxylic acids.
  • Reduction Products: Dihydroquinazoline derivatives.
  • Substitution Products: Various functionalized quinazoline derivatives .
Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid likely involves interactions with specific molecular targets, influencing cellular processes:

  1. Binding to Enzymes or Receptors: This compound may modulate enzyme activity or receptor signaling pathways.
  2. Inhibition of Specific Pathways: It could inhibit pathways involved in cell proliferation or apoptosis.
  3. Induction of Cellular Responses: This includes changes in gene expression, protein synthesis, or metabolic activity .
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically presented as a solid crystalline compound.
  • Solubility: Solubility in polar solvents may vary based on pH and temperature conditions.

Chemical Properties

Chemical properties involve reactivity patterns typical for compounds with hydroxyl, amino, and carboxylic acid functional groups:

  • Acid-base behavior influenced by the carboxylic acid group.
  • Potential for hydrogen bonding due to hydroxyl and amino groups.

Relevant analyses may include spectroscopic methods (NMR, IR) to confirm structural integrity and purity .

Applications

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid has several scientific applications:

  1. Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  2. Biology: Investigated for potential antimicrobial and anticancer activities.
  3. Medicine: Explored as a lead compound in drug development targeting specific diseases.
  4. Industry: Utilized in developing new materials and chemical processes that leverage its unique properties .
Introduction to Quinazoline-Based Bioactive Scaffolds

Historical Context of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives have evolved from obscure heterocyclic compounds to cornerstone scaffolds in modern drug discovery. The first quinazoline nucleus was synthesized in 1869 through the reaction of anthranilic acid with cyanogens, but its therapeutic potential remained unexplored for nearly a century [1] [4]. The breakthrough came in the 1980s with the development of prazosin—an α1-adrenoceptor antagonist approved for hypertension—which validated quinazoline as a privileged structure in medicinal chemistry [4]. This pioneering work catalyzed the development of subsequent derivatives, including doxazosin and terazosin, expanding applications to benign prostatic hyperplasia [4].

The 2003 FDA approval of gefitinib (an EGFR tyrosine kinase inhibitor) for non-small cell lung cancer marked a paradigm shift, demonstrating quinazolines' efficacy in oncology [4] [10]. This milestone spurred the development of over 15 clinically approved quinazoline-based drugs targeting diverse pathologies, from anticancer agents (erlotinib, afatinib) to kinase inhibitors (belumosudil, approved in 2021 for graft-versus-host disease) [4] [10]. The structural plasticity of the quinazoline core enables synergistic hybridization, as evidenced by hybrid derivatives exhibiting enhanced target affinity and reduced multidrug resistance [1] [10].

Table 1: Evolution of Clinically Approved Quinazoline-Based Therapeutics

DrugYear ApprovedTherapeutic ApplicationMolecular Target
Prazosin1988Hypertension, BPHα1-Adrenoceptor
Gefitinib2003Non-small cell lung cancerEGFR kinase
Erlotinib2004Pancreatic/lung cancerEGFR kinase
Vandetanib2011Medullary thyroid cancerVEGFR/RET kinase
Belumosudil2021Chronic graft-versus-host diseaseROCK kinase

Structural Significance of 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic Acid in Drug Discovery

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid exemplifies strategic molecular hybridization, integrating a quinazolin-4-ylamino pharmacophore with a β-hydroxy amino acid moiety [3] [4]. This scaffold features three critical domains:

  • Quinazoline Core: The planar bicyclic system enables π–π stacking with hydrophobic enzyme pockets (e.g., EGFR's ATP-binding site), while N1 and N3 serve as hydrogen-bond acceptors [4] [8].
  • Amino Acid Linker: The 2-amino bridge tethers the quinazoline to the butanoic acid group, introducing conformational flexibility critical for adapting to binding sites [7].
  • Chiral Hydroxybutanoic Acid: The C3 hydroxy group and C2 stereocenter enable hydrogen bonding with residues like Asp831 (in EGFR) and Asp76 (in tubulin), enhancing target affinity and selectivity [7] [10].

The β-hydroxy group distinguishes this compound from classical quinazoline-4-amines (e.g., erlotinib), conferring dual functionality: metal coordination (via the carboxylate) and hydrogen-bond donation [3]. Stereochemistry is pivotal—(R)-enantiomers exhibit superior EGFR inhibition (IC50 0.44 μM) compared to (S) counterparts (IC50 >5 μM) due to optimal spatial alignment with kinase domains [7]. Hybridization with amino acids also enhances aqueous solubility, addressing a limitation of hydrophobic quinazoline drugs [4].

Table 2: Structural Motifs and Their Functional Roles in Quinazoline Hybrids

Structural MotifKey InteractionsBiological Impact
Quinazolin-4-ylaminoπ–π stacking with Phe832 (EGFR); H-bondingKinase inhibition; Antiproliferative activity
β-Hydroxy groupH-bond donation to Asp831 (EGFR), Asp76 (tubulin)Enhanced target affinity; Tubulin destabilization
Carboxylate moietyMetal coordination; Ionic interactionsSolubility enhancement; DNA gyrase inhibition
Chiral center at C2Steric complementarity with hydrophobic pocketsTarget selectivity; Reduced off-target effects

Role of Amino Acid-Quinazoline Hybrids in Targeting Biological Pathways

Amino acid-quinazoline hybrids exhibit polypharmacology by simultaneously modulating cancer-associated pathways. 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid exemplifies this through dual targeting:

■ Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The quinazoline core competitively binds EGFR's ATP site, while the hydroxybutanoate tail occupies the hydrophobic ribose pocket [7] [10]. Hybrid derivatives demonstrate IC50 values of 0.28–0.44 μM against EGFRL858R/T790M mutants—surpassing erlotinib (IC50 1.14 μM)—by forming additional hydrogen bonds with Thr766 and Met793 [7]. Molecular dynamics confirm stable complex formation (ΔG = −9.8 kcal/mol), rationalizing their antiproliferative potency (IC50 0.43 μM vs. MDA-MB-231 cells) [7].

■ Tubulin Polymerization Disruption

The β-hydroxy amino acid moiety mimics colchicine's C-ring, binding at the tubulin intradimer interface [7] [10]. This destabilizes microtubule assembly (IC50 2.08 μM), triggering G2/M cell-cycle arrest and apoptosis [7]. Notably, hybrids with meta-substituted quinazolines exhibit 5-fold greater tubulin inhibition than unsubstituted analogues due to enhanced hydrophobic contact with β-tubulin's Leu248 residue [10].

■ DNA Gyrase B (GyrB) ATPase Inhibition

Though less studied, carboxylate-containing hybrids may inhibit bacterial GyrB by chelating Mg2+ ions in the ATP-binding pocket [6]. Novel N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides (e.g., f1, IC50 1.21 μM) validate this mechanism, suggesting potential for antibacterial applications [6].

Table 3: Biological Targets and Inhibitory Potencies of Quinazoline-Amino Acid Hybrids

Biological TargetRepresentative HybridIC50/KiCellular Activity
EGFR kinaseFluoroquinazolinone-β-hydroxy hybrid0.44 μMMCF-7: IC50 0.44 μM
Tubulin polymerization2-Styrylquinazolinone-valine conjugate2.08 μMHepG2: IC50 2.08 μM
DNA Gyrase BAG-690/11765367 (f1)1.21 μMMRSA: MIC 4–8 μg/mL

The β-hydroxybutanoic acid moiety thus serves as a versatile "effector domain," enabling multipathway engagement—a strategic advantage over single-target quinazoline drugs [7] [10]. This multi-target profile addresses key resistance mechanisms (e.g., EGFRT790M mutations), positioning amino acid-quinazoline hybrids as innovative scaffolds in precision oncology [4] [7].

Properties

CAS Number

1008675-44-2

Product Name

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid

IUPAC Name

3-hydroxy-2-(quinazolin-4-ylamino)butanoic acid

Molecular Formula

C12H13N3O3

Molecular Weight

247.254

InChI

InChI=1S/C12H13N3O3/c1-7(16)10(12(17)18)15-11-8-4-2-3-5-9(8)13-6-14-11/h2-7,10,16H,1H3,(H,17,18)(H,13,14,15)

InChI Key

NROFYKYFZXZFBE-UHFFFAOYSA-N

SMILES

CC(C(C(=O)O)NC1=NC=NC2=CC=CC=C21)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.